

# Application Notes: Phenazines in Electrochemical Biosensors

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Compound of Interest		
Compound Name:	Phenazine	
Cat. No.:	B1670421	Get Quote

## Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that are finding increasing application as redox mediators in the development of electrochemical sensors and biosensors.[1][2][3] Their unique redox and chromatic properties make them highly suitable for both direct and indirect analyte determination.[1] In enzymatic biosensors, phenazines act as efficient electron shuttles between the enzyme's active site and the electrode surface. This mediated electron transfer (MET) mechanism allows for the electrochemical detection of enzymatic reactions at lower potentials, which can minimize interferences from other electroactive species present in the sample.[4] The electrocatalytic effects of phenazines contribute to decreasing the overpotential for a number of important analytes, thereby enhancing the sensitivity and lowering the detection limit of the biosensor.

One of the key advantages of **phenazine** derivatives is their versatile chemical structure, which can be modified to tune their redox potential and immobilization characteristics. Furthermore, their properties as redox mediators can be significantly improved when combined with nanomaterials such as carbon nanotubes. **Phenazine**s have been successfully employed in biosensors for a wide range of analytes, including glucose, hydrogen peroxide, and various biomarkers.

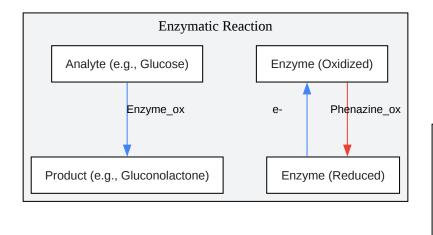
A notable application of **phenazine** electrochemistry is in the detection of pathogenic bacteria. For instance, Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance, produces a redox-active virulence factor called pyocyanin. The inherent electrochemical activity

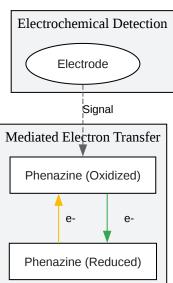


of pyocyanin allows for its direct detection without the need for complex sample pretreatment or sensor functionalization, making it a valuable biomarker for rapid clinical diagnosis.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the general signaling pathway for a **phenazine**-mediated enzymatic biosensor and a typical experimental workflow for its fabrication.

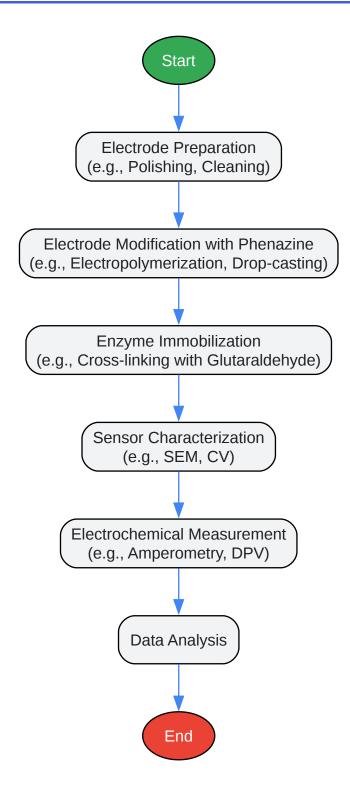




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Figure 1: Signaling pathway of a phenazine-mediated biosensor.





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**Figure 2:** Experimental workflow for biosensor fabrication.

## **Protocols**



# Protocol 1: Fabrication of a Phenazine-Modified Electrode for Glucose Detection

This protocol describes the fabrication of a glucose biosensor based on a poly(neutral red) modified electrode. Neutral red is a **phenazine** dye that can be electropolymerized to form a stable and electroactive film.

#### Materials:

- Glassy carbon electrode (GCE)
- Neutral Red (NR)
- Glucose Oxidase (GOx)
- Glutaraldehyde (GA) solution (2.5%)
- Bovine Serum Albumin (BSA) solution (5%)
- Phosphate buffer saline (PBS), pH 7.0
- Alumina slurry (0.05 μm)
- Potassium ferricyanide (K₃[Fe(CN)<sub>6</sub>]) solution
- Glucose standard solutions

#### Procedure:

- Electrode Pretreatment:
  - Polish the GCE with 0.05 μm alumina slurry on a polishing cloth for 5 minutes.
  - Sonicate the electrode in ethanol and then in deionized water for 2 minutes each to remove any adsorbed particles.
  - Dry the electrode under a stream of nitrogen.



- · Electropolymerization of Neutral Red:
  - Prepare a solution of 1 mM Neutral Red in PBS (pH 7.0).
  - Immerse the pretreated GCE in the NR solution.
  - Perform cyclic voltammetry (CV) in the potential range of -0.8 V to +0.8 V for 15 cycles at a scan rate of 50 mV/s. A stable, reddish polymer film (PNR) should form on the electrode surface.
  - Rinse the PNR/GCE with deionized water to remove any unpolymerized monomer.
- Enzyme Immobilization:
  - Prepare a GOx solution by dissolving 10 mg of GOx in 1 mL of PBS.
  - $\circ$  Drop-cast 10  $\mu$ L of the GOx solution onto the surface of the PNR/GCE and allow it to dry at room temperature.
  - Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme.
  - To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 5% BSA solution for 1 hour.
  - Rinse the GOx/PNR/GCE gently with PBS to remove any unbound enzyme and BSA.
  - Store the biosensor at 4°C when not in use.
- Electrochemical Measurements:
  - Perform all electrochemical measurements in a three-electrode cell containing PBS (pH
     7.0) as the supporting electrolyte.
  - Use the fabricated GOx/PNR/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
  - Record the amperometric response of the biosensor at a constant potential of -0.5 V with successive additions of glucose.



# Protocol 2: Electrochemical Detection of Pyocyanin in Bacterial Culture

This protocol outlines a method for the direct detection of pyocyanin, a biomarker for Pseudomonas aeruginosa, in a bacterial culture supernatant.

#### Materials:

- Pseudomonas aeruginosa culture
- Luria-Bertani (LB) broth
- Centrifuge
- Screen-printed carbon electrode (SPCE) or other suitable working electrode
- Phosphate buffer saline (PBS), pH 7.4
- Electrochemical workstation

#### Procedure:

- Sample Preparation:
  - Inoculate P. aeruginosa in LB broth and incubate at 37°C with shaking for 10-24 hours to allow for pyocyanin production.
  - Collect the bacterial culture and centrifuge at 10,000 rpm for 10 minutes to pellet the cells.
  - Carefully collect the supernatant, which contains the secreted pyocyanin.
  - The supernatant can be directly used for electrochemical analysis or diluted with PBS if the pyocyanin concentration is expected to be high.
- Electrochemical Detection:
  - Set up a three-electrode system with the SPCE as the working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.



- $\circ$  Pipette a small volume (e.g., 50  $\mu$ L) of the culture supernatant onto the working electrode surface.
- Perform square wave voltammetry (SWV) or differential pulse voltammetry (DPV) in a
  potential window that covers the redox potential of pyocyanin (typically between -0.5 V
  and 0.0 V vs. Ag/AgCl).
- The presence of pyocyanin will result in a distinct redox peak. The peak height or area is proportional to the concentration of pyocyanin in the sample.

## **Data Presentation**

The following table summarizes the performance of various **phenazine**-based electrochemical biosensors for different analytes.



Phenazine Derivative	Analyte	Detection Method	Linear Range	Limit of Detection (LOD)	Reference
Poly(methyle ne blue)	Hemoglobin	Cyclic Voltammetry	Up to 50 μM	2 μΜ	
Poly(methyle ne blue)	Adenosine	Differential Pulse Voltammetry	Up to 2 μM	10 nM	
Methylene blue with TiO <sub>2</sub> nanoparticles	Ascorbate	Amperometry	Up to 4.5 mM	15 μΜ	
Poly(neutral red)	Pyruvate	Amperometry	-	-	
Pyocyanin (endogenous)	P. aeruginosa	Square Wave Voltammetry	1.9 μM to 238 μM	500 nM	
Phenazine- modified HRP	Mercury (HgCl <sub>2</sub> )	Amperometry	-	0.1 ng/mL	
Phenazine- modified HRP	Mercury (Hg2(NO3)2)	Amperometry	-	0.2 ng/mL	

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